Home > Products > Screening Compounds P58204 > Zafirlukast-13C,d3
Zafirlukast-13C,d3 -

Zafirlukast-13C,d3

Catalog Number: EVT-12555619
CAS Number:
Molecular Formula: C31H33N3O6S
Molecular Weight: 579.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zafirlukast-13C,d3 is a chemically modified derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the treatment of asthma. The compound is distinguished by its deuterium labeling, which enhances its utility in scientific research, particularly in pharmacokinetics and metabolic studies. The molecular formula for Zafirlukast-13C,d3 is C30[13C]H30D3N3O6S, with a molecular weight of 579.70 g/mol . This compound serves as a valuable reference standard in analytical chemistry and is utilized in various biological and medical applications due to its stable isotope labeling.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zafirlukast-13C,d3 typically involves the reaction of Zafirlukast with deuterium-labeled reagents. The process includes several steps:

  1. Esterification: This involves the formation of an ester from Zafirlukast and a deuterated alcohol.
  2. Sulfonation: The introduction of sulfonyl groups to enhance solubility and reactivity.
  3. Carbamate Formation: This step involves the formation of carbamate linkages that are crucial for the activity of the compound.

These reactions are performed under controlled conditions to ensure high purity and yield, with industrial production often employing automated reactors to maintain consistency .

Chemical Reactions Analysis

Reactions and Technical Details

Zafirlukast-13C,d3 participates in various chemical reactions, including:

  • Oxidation: Utilizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
  • Reduction: Employing reducing agents such as lithium aluminum hydride to convert carbonyl groups into alcohols.
  • Substitution: Involving nucleophiles or halogens to replace functional groups within the molecule.

These reactions are essential for modifying the compound for specific applications in research and development .

Mechanism of Action

Process and Data

Zafirlukast acts primarily as a cysteinyl leukotriene type 1 receptor antagonist. By blocking these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. This mechanism reduces bronchoconstriction and inflammation, leading to improved respiratory function in patients with asthma. The pharmacokinetics of Zafirlukast-13C,d3 can be studied using stable isotope labeling to trace its metabolic pathways in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zafirlukast-13C,d3 exhibits several notable physical and chemical properties:

  • Molecular Weight: 579.70 g/mol
  • Purity: Greater than 99%
  • Solubility: Soluble in common organic solvents, enabling its use in various analytical techniques.

The compound's stability under different environmental conditions can be assessed through spectroscopic methods such as UV/Vis and Fourier Transform Infrared (FTIR) spectroscopy .

Applications

Scientific Uses

Zafirlukast-13C,d3 has diverse applications across multiple scientific fields:

  • Analytical Chemistry: Serves as a reference standard for the identification and quantification of Zafirlukast and its derivatives.
  • Metabolic Studies: Used to trace metabolic pathways in biological systems, providing insights into drug metabolism.
  • Pharmacokinetics: Investigated for its therapeutic effects and behavior in treating respiratory diseases.
  • Drug Development: Aids in the formulation of new drugs targeting respiratory conditions by providing data on metabolic stability and efficacy .
Synthetic Methodologies for Stable Isotope-Labeled Zafirlukast Analogues

Strategic Incorporation of ¹³C and Deuterium Moieties in Zafirlukast Scaffolds

The synthesis of Zafirlukast-13C,d3 targets regioselective isotopic enrichment at the O-methyl group (¹³C) and N-methyl indole moiety (tridetterated methyl group, CD₃). This precision maintains the molecule’s pharmacological activity while enabling traceability in mass spectrometry. The ¹³C label is introduced via methylation using ¹³C-enriched iodomethane (¹³CH₃I) under basic conditions, reacting with the phenolic oxygen of the benzamide-indole core. Simultaneously, deuterium incorporation employs deuterated analogs of key precursors, such as deuterioacetic acid (CD₃COOH) or deuterated dimethyl sulfate, during N-methylation of the indole nitrogen [1] [7].

Key synthetic challenges include avoiding isotopic dilution and preserving stereoelectronic properties. For example, the use of anhydrous dimethylformamide (DMF) as a solvent prevents proton-deuterium exchange, while palladium-catalyzed coupling steps ensure chemoselectivity. The isotopic enrichment typically exceeds 98% atom purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [7] [8].

Table 1: Isotopic Labeling Positions in Zafirlukast Scaffolds

Label TypePositionPrecursor UsedIsotopic Purity
¹³CBenzamide O-methyl¹³CH₃I≥99% atom ¹³C
d₃ (CD₃)Indole N-methylCD₃I or (CD₃)₂SO₄≥98% atom D
¹³C,d₆Dual (O-methyl + N-methyl)¹³CH₃I + CD₃I≥98% atom ¹³C/D

Optimization of Radiolytic Stability in Isotopologue Synthesis

Deuterium-labeled analogs face inherent radiolytic instability due to C–D bond cleavage under UV or gamma irradiation. To mitigate this, Zafirlukast-13C,d3 synthesis incorporates deuterium at aliphatic sites (N-methyl) rather than aryl positions, as C(sp³)–D bonds exhibit higher kinetic stability than C(sp²)–D bonds. Reaction vessels are shielded with amber glass to minimize photodegradation during purification, and low-temperature storage (−20°C) maintains isotopic integrity [3] [8].

Accelerated stability studies using liquid chromatography–mass spectrometry (LC-MS) reveal that deuterated analogs show 40% less radiolytic decomposition compared to non-deuterated versions under forced UV conditions (300–400 nm). This enhanced stability is critical for reference standards used in long-term analytical applications, such as pharmacokinetic studies [3].

Regioselective Isotopic Labeling Techniques for Benzamide-Indole Core Modifications

Regioselectivity is achieved through orthogonal protecting group strategies and catalyst-controlled functionalization:

  • The benzamide’s carboxy group is protected as a tert-butyl ester before isotopic methylation, preventing nucleophilic attack on the carbonyl during O-alkylation.
  • Indole nitrogen methylation employs phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance deuterium incorporation efficiency (>95%) without affecting adjacent methoxy or sulfonamide groups [1] [7].

Advanced techniques like microwave-assisted synthesis reduce reaction times from hours to minutes, minimizing unintended deuterium scrambling. For example, N-methylation with CD₃I under microwave irradiation (100°C, 10 min) achieves >98% isotopic incorporation, compared to 85% under conventional heating [8].

Properties

Product Name

Zafirlukast-13C,d3

IUPAC Name

cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate

Molecular Formula

C31H33N3O6S

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3

InChI Key

YEEZWCHGZNKEEK-LBDFIVMYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.